6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Overview
Description
6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a chemical compound with the empirical formula C7H6INO2 . It is a halogenated heterocycle .
Molecular Structure Analysis
The molecular structure of 6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can be represented by the SMILES stringIc1ccc2OCCOc2n1
. The InChI representation is 1S/C7H6INO2/c8-6-2-1-5-7 (9-6)11-4-3-10-5/h1-2H,3-4H2
.
Scientific Research Applications
Novel Analogues and Potential Therapeutic Agents Researchers have synthesized novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine, which are modified in the non-aromatic ring. These compounds are seen as attractive intermediates for preparing new potential therapeutic agents, thanks to the presence of a versatile hydroxymethyl group in their structure (Bartolomea et al., 2003).
Synthesis Methods and Product Distribution The synthesis methods for various 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been explored. These methods involve Smiles rearrangement and demonstrate how reaction conditions can affect product distribution (Soukri et al., 2000).
Selective Substitution and Drug Discovery Selective introduction of substituents on the pyridine ring of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine was achieved using electrophilic aromatic substitution and addition-elimination reactions. This selective functionalization makes these compounds useful as potential scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).
Enantioselective Synthesis and Purity Control An enantioselective synthesis procedure for 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been developed. The enantiomeric purity of these isomers is determined by capillary electrophoresis, which is crucial for their potential application in chiral drug development (Lazar et al., 2005).
Vibrational Circular Dichroism for Stereochemistry Determination The stereochemistry of 3-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has been determined using vibrational circular dichroism (VCD). This technique compares experimental spectra with theoretically calculated spectra for both enantiomers, emphasizing the role of VCD in confirming the stereochemistry of complex organic molecules (Kuppens et al., 2003).
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, this compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .
properties
IUPAC Name |
6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-6-2-1-5-7(9-6)11-4-3-10-5/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTOLQOVTRGNSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678380 | |
Record name | 6-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
CAS RN |
1246088-42-5 | |
Record name | 2,3-Dihydro-6-iodo-1,4-dioxino[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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